REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].COC(SCl)=O.[SH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1>C(Cl)Cl>[CH:18]1[CH:19]=[C:14]([S:13][S:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])[N:15]=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
SCCC(=O)O
|
Name
|
|
Quantity
|
5.96 g
|
Type
|
reactant
|
Smiles
|
COC(=O)SCl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
SC1=NC=CC=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 15-25° C. for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in 150 ml of dry methylene chloride
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 15-25° C. for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=NC(=C1)SSCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |